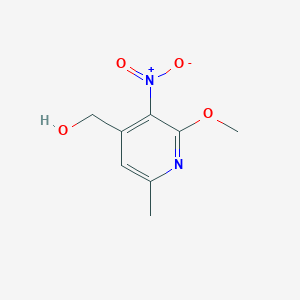![molecular formula C13H17N5O2 B13975034 tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is a synthetic organic compound that features a benzene ring substituted with a Boc-protected aminomethyl group and a tetrazole ring. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Boc-Protected Aminomethyl Group: The Boc-protected aminomethyl group can be introduced through a multi-step process involving the protection of the amine with a Boc group, followed by a nucleophilic substitution reaction to attach the aminomethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzene ring.
Substitution: The Boc-protected aminomethyl group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzene ring, while reduction may lead to reduced forms of the tetrazole ring.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for designing biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as acting as a ligand for specific receptors.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene would depend on its specific application. For example, if used as a ligand, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Boc-aminomethyl)-3-(4-tetrazolyl)benzene: Similar structure but with the tetrazole ring in a different position.
1-(Boc-aminomethyl)-3-(5-imidazolyl)benzene: Contains an imidazole ring instead of a tetrazole ring.
1-(Boc-aminomethyl)-3-(5-pyrazolyl)benzene: Contains a pyrazole ring instead of a tetrazole ring.
Uniqueness
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is unique due to the presence of both a Boc-protected aminomethyl group and a tetrazole ring, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H17N5O2 |
|---|---|
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)10(14)8-5-4-6-9(7-8)11-15-17-18-16-11/h4-7,10H,14H2,1-3H3,(H,15,16,17,18) |
Clé InChI |
XJLCKTAELJQXNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC(=C1)C2=NNN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)

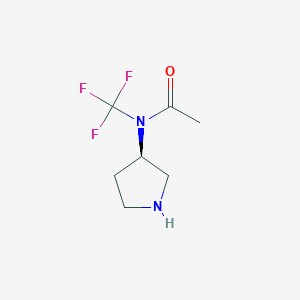



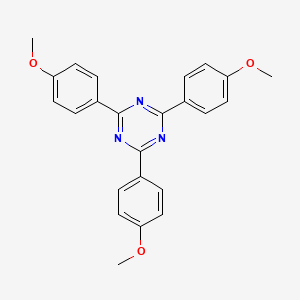
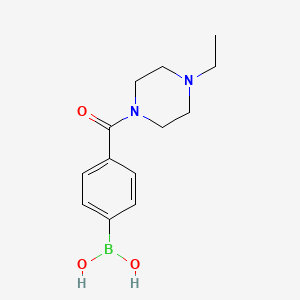
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
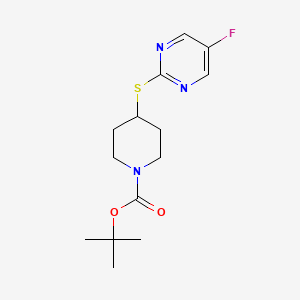

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)

